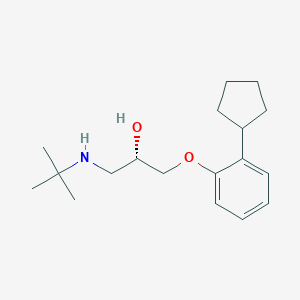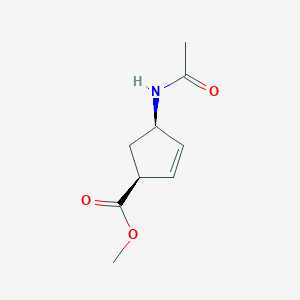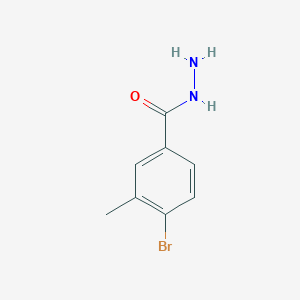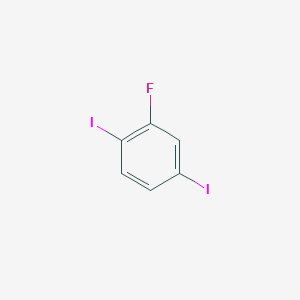![molecular formula C9H21N3O B118653 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol CAS No. 145708-28-7](/img/structure/B118653.png)
3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AEPP, and it is a derivative of piperazine. AEPP is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of AEPP is not fully understood. However, it is known that AEPP can interact with proteins and peptides through hydrogen bonding and electrostatic interactions. AEPP can also modify the charge and hydrophobicity of proteins, which can affect their interactions with other molecules.
生化和生理效应
AEPP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that AEPP can increase the solubility and stability of proteins. AEPP has also been shown to improve the activity of enzymes and increase the binding affinity of peptides to their targets.
实验室实验的优点和局限性
One of the main advantages of AEPP is its versatility. AEPP can be used in a range of scientific research applications, making it a valuable tool for researchers. AEPP is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources.
One of the limitations of AEPP is its potential toxicity. AEPP has been shown to be cytotoxic in some cell lines, which may limit its use in certain applications. AEPP can also modify the properties of proteins in unpredictable ways, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol. One potential direction is the development of AEPP-based drug delivery systems. AEPP has been shown to improve the solubility and bioavailability of drugs, which could lead to the development of more effective treatments for a range of diseases.
Another potential direction is the study of AEPP-modified proteins and peptides. AEPP can modify the charge and hydrophobicity of proteins, which can affect their interactions with other molecules. This could lead to the development of new therapeutic agents and the discovery of new biological pathways.
Conclusion:
In conclusion, 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol is a versatile compound that has many potential applications in scientific research. AEPP has been studied for its potential as a drug delivery system, a therapeutic agent, and a tool for studying protein-ligand interactions. While there are some limitations to the use of AEPP, its versatility and accessibility make it a valuable tool for researchers. There are many potential future directions for research on AEPP, including the development of new drug delivery systems and the study of AEPP-modified proteins and peptides.
合成方法
The synthesis of 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol can be achieved by reacting 1-(2-Hydroxyethyl)piperazine with 3-chloropropan-1-ol. This reaction results in the formation of AEPP as a white crystalline solid. The purity of the compound can be improved by recrystallization.
科学研究应用
AEPP has been used in various fields of scientific research. In pharmacology, AEPP has been studied for its potential as a drug delivery system. AEPP has been shown to improve the solubility and bioavailability of drugs, making it an attractive option for drug development. AEPP has also been studied for its potential as a therapeutic agent in the treatment of cancer, neurological disorders, and infectious diseases.
In biochemistry, AEPP has been used as a tool to study protein-ligand interactions. AEPP can be used to modify proteins and peptides, allowing for the study of their interactions with other molecules. AEPP has also been used to prepare glycosylated peptides, which have potential applications in drug development.
属性
CAS 编号 |
145708-28-7 |
|---|---|
产品名称 |
3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol |
分子式 |
C9H21N3O |
分子量 |
187.28 g/mol |
IUPAC 名称 |
3-[4-(2-aminoethyl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H21N3O/c10-2-4-12-7-5-11(6-8-12)3-1-9-13/h13H,1-10H2 |
InChI 键 |
ARTMZCULTZZQJU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CCN |
规范 SMILES |
C1CN(CCN1CCCO)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
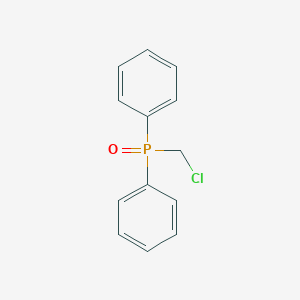
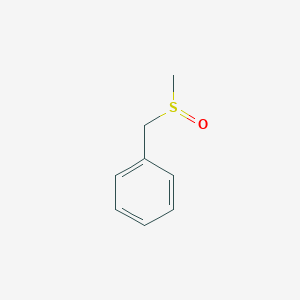
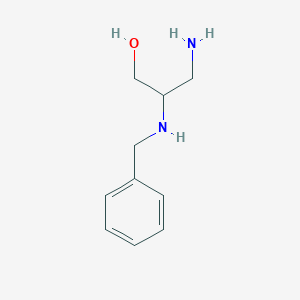
![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
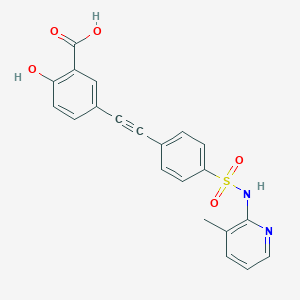
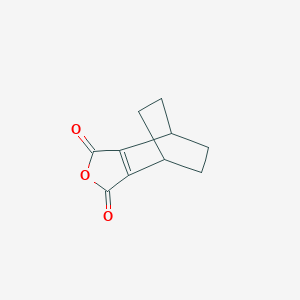
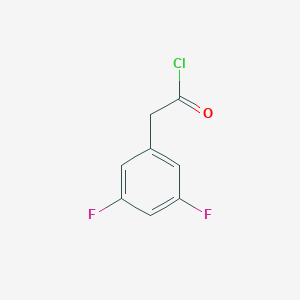
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
